delta-6-Dehydro-5,5'-dihydroxy-lys-nle
Description
"delta-6-Dehydro-5,5'-dihydroxy-lys-nle" is a synthetic peptide derivative featuring a dehydrolysine (Δ⁶-dehydrolysine) backbone modified with dual hydroxyl groups at the 5 and 5' positions, alongside a norleucine (nle) residue. The "delta-6" designation indicates a double bond between carbons 6 and 7 of the lysine side chain, introducing rigidity and altering conformational dynamics. Norleucine, a non-proteinogenic amino acid analog, replaces methionine in some synthetic systems to improve oxidative stability.
Properties
CAS No. |
51794-27-5 |
|---|---|
Molecular Formula |
C12H23N3O6 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7?,9?,10-/m0/s1 |
InChI Key |
DURWCOJUBQZWSY-GDRRJGKNSA-N |
SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
C(CC(=O)CNCC(CCC(C(=O)O)N)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O |
Synonyms |
delta-6-dehydro-5,5'-dihydroxy-Lys-Nle delta-6-dehydro-5,5'-dihydroxylysylnorleucine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "delta-6-Dehydro-5,5'-dihydroxy-lys-nle," we analyze structurally related compounds, focusing on functional groups, bond geometries, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Functional Group Diversity: Unlike the nitro and ketone groups in the cyclohexadienone derivative from , "this compound" relies on hydroxyl and alkene moieties.
Bond Geometry and Conformation: The cyclohexadienone compound exhibits distinct bond angles (e.g., C7—C6—N2: 119.53° ), likely due to steric and electronic effects from the nitro group.
Role of Norleucine: Norleucine’s linear side chain (compared to methionine’s thioether) improves resistance to oxidation, a feature shared with other norleucine-containing peptides. This modification aligns with strategies to enhance peptide stability in therapeutic contexts.
Hydrogen-Bonding Capacity: The 5,5'-dihydroxy groups in "this compound" contrast with the single hydroxyl group in the cyclohexadienone compound. Dual hydroxyls could facilitate stronger interactions with polar residues in enzymatic active sites or metal ions.
Research Findings and Limitations
- Synthetic Accessibility: The cyclohexadienone derivative’s synthesis () involves nitro-aromatic chemistry, while "this compound" likely requires solid-phase peptide synthesis with selective hydroxylation and dehydration steps.
- Data Gaps: Direct experimental data on "this compound" (e.g., crystallography, bioactivity) are absent in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
